3-methylpyrido[3,4-e][1,2,4]triazine
Overview
Description
3-methylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6N4 and a molecular weight of 146.15 g/mol . This compound features a fused ring system consisting of a pyridine ring and a triazine ring, with a methyl group attached to the nitrogen atom in the triazine ring. It is known for its versatility in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks), which are associated with cell proliferation and differentiation .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with cell proliferation, differentiation, and survival .
Result of Action
Related compounds have been reported to exhibit antiproliferative activity, suggesting that 3-methylpyrido[3,4-e][1,2,4]triazine might have similar effects .
Biochemical Analysis
Biochemical Properties
3-Methylpyrido[3,4-e][1,2,4]triazine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to altered drug metabolism and potential drug-drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biological activity and potential changes in its effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound. This metabolic process can lead to the formation of metabolites that may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into the cell, while binding proteins may sequester it in specific organelles, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methylpyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-e][1,2,4]triazine-3-carboxylic acid, while reduction may produce this compound-2-amine .
Scientific Research Applications
3-methylpyrido[3,4-e][1,2,4]triazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-methylpyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrido[3,4-e][1,2,4]triazine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-ethylpyrido[3,4-e][1,2,4]triazine: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.
3-phenylpyrido[3,4-e][1,2,4]triazine: The presence of a phenyl group introduces aromatic interactions and may enhance binding affinity to certain targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methylpyrido[3,4-e][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFSYUBWRLFHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163274 | |
Record name | 3-Methyl-pyrido(3,4-e)(1,2,4)triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14612-29-4 | |
Record name | 3-Methyl-pyrido(3,4-e)(1,2,4)triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014612294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-pyrido(3,4-e)(1,2,4)triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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